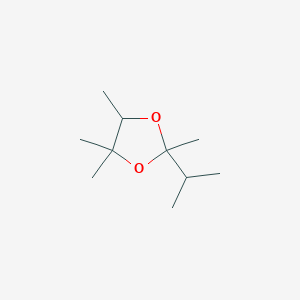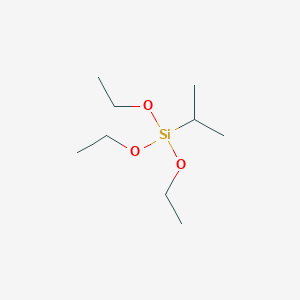![molecular formula C15H15ClO B14699770 1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene CAS No. 15107-41-2](/img/structure/B14699770.png)
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a 2-(4-methoxyphenyl)ethyl group
Méthodes De Préparation
The synthesis of 1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 1-chloro-4-ethylbenzene is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods often employ catalysts and solvents that are recyclable, reducing the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-4-[2-(4-methoxyphenyl)ethyl]benzene.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction Reactions: The aromatic ring can undergo hydrogenation in the presence of a suitable catalyst, resulting in the reduction of the benzene ring to a cyclohexane derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its aromatic structure and functional groups.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The aromatic ring provides a stable platform for these interactions, allowing the compound to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene can be compared with similar compounds such as:
1-Chloro-4-methoxybenzene: Lacks the ethyl group, resulting in different chemical reactivity and biological activity.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of chlorine, leading to different applications in Suzuki-Miyaura coupling reactions.
1-Chloro-4-ethylbenzene:
The presence of both the chlorine atom and the 2-(4-methoxyphenyl)ethyl group in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Propriétés
Numéro CAS |
15107-41-2 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
1-chloro-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11H,2-3H2,1H3 |
Clé InChI |
HFQNDZAJKXVFNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



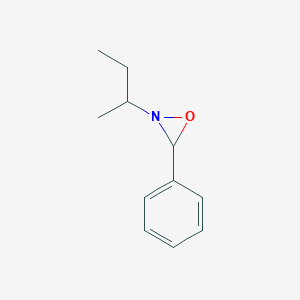
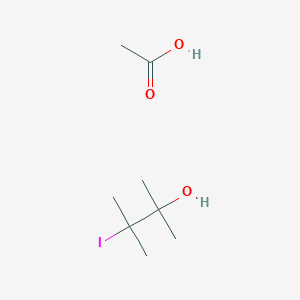
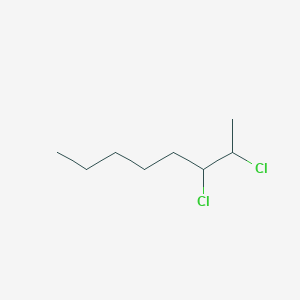
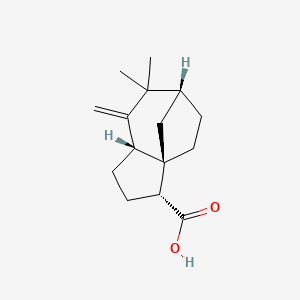
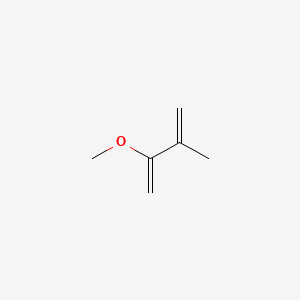
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)

![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
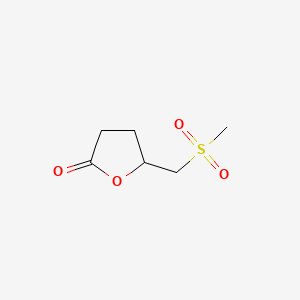
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
